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Compound of Interest

3-(2-Oxopiperidin-1-YL)propanoic
Compound Name: d
aci

Cat. No.: B054340

This guide provides a comparative analysis of the spectroscopic data for 3-(2-Oxopiperidin-1-
YL)propanoic acid. Due to the limited availability of direct experimental spectra for this
specific compound in public databases, this document presents predicted mass spectrometry
data and offers a comparison with structurally related compounds, propanoic acid and 2-
piperidone, for which comprehensive spectroscopic data are available. Furthermore, general
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for similar organic compounds are detailed.

Spectroscopic Data for 3-(2-Oxopiperidin-1-
YL)propanoic acid

While experimental NMR and IR spectra for 3-(2-Oxopiperidin-1-YL)propanoic acid are not
readily found in surveyed databases, predicted mass spectrometry data provides valuable
information regarding its molecular weight and fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for 3-(2-Oxopiperidin-1-YL)propanoic acid
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Property Value
Molecular Formula CsH13NOs
Molecular Weight 171.19 g/mol
Monoisotopic Mass 171.08954 Da

Source: PubChem

Comparative Spectroscopic Data

To predict the spectral characteristics of 3-(2-Oxopiperidin-1-YL)propanoic acid, it is useful to
examine the data for its core structural components: the propanoic acid chain and the 2-
piperidone ring.

Propanoic Acid

Propanoic acid (CHzCH2COOH) serves as a reference for the spectroscopic signatures of the
carboxylic acid functional group and the ethyl chain.

Table 2: NMR Spectroscopic Data for Propanoic Acid

1H NMR Chemical Shift (ppm) Multiplicity
-CHs ~1.1 Triplet

-CH2- ~2.3 Quartet
-COOH ~11-12 Singlet (broad)
13C NMR Chemical Shift (ppm)

-CHs ~9

-CH:- ~28

-COOH ~180

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration.
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Table 3: Key IR Absorption Bands for Propanoic Acid

Functional Group Wavenumber (cm~—?) Appearance
O-H (Carboxylic Acid) 3300-2500 Very Broad
C-H (Alkyl) 2975-2845 Sharp

C=0 (Carbonyl) 1725-1700 Strong, Sharp

Source: Doc Brown's Advanced Organic Chemistry[1], Chemistry LibreTexts[2]

Table 4: Mass Spectrometry Data for Propanoic Acid

m/z Interpretation

74 [M]* (Molecular lon)
57 [M - OH]*

45 [COOH]*

29 [CH3CH2]*

Source: Doc Brown's Advanced Organic Chemistry[3], Analysis of mass spectra[4]

2-Piperidone

2-Piperidone (&-valerolactam) provides the characteristic spectral data for the cyclic amide
(lactam) portion of the target molecule.

Table 5: NMR Spectroscopic Data for 2-Piperidone
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1H NMR Chemical Shift (ppm) Multiplicity
N-H ~7.8 Singlet (broad)
-CH:- (adjacent to C=0) ~2.2 Triplet

-CH:- (adjacent to N-H) ~3.2 Triplet

-CH:- (other) ~1.8 Multiplet

13C NMR Chemical Shift (ppm)
C=0 (Amide) ~175

-CH:- (adjacent to N-H) ~42

-CH:- (adjacent to C=0) ~31

-CH:- (other) ~23,~21

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Table 6: Key IR Absorption Bands for 2-Piperidone

Functional Group Wavenumber (cm~?) Appearance
N-H (Amide) ~3200 Broad
C-H (Alkyl) 2950-2850 Sharp
C=0 (Amide) ~1650 Strong, Sharp

Table 7: Mass Spectrometry Data for 2-Piperidone
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miz Interpretation

99 [M]* (Molecular lon)
71 M- COJ*

56 [M - CO - CHs]*

43 [CH2CO]*

Source: NIST WebBook[5], SpectraBase|[6]

Experimental Protocols

The following are general methodologies for obtaining spectroscopic data for a solid organic
compound such as 3-(2-Oxopiperidin-1-YL)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in an NMR tube. The choice of solvent is
crucial to avoid interfering signals from the solvent's protons.

e Instrumentation: The analysis is performed using an NMR spectrometer (e.g., Bruker, JEOL)
with a typical magnetic field strength of 300-600 MHz for *H NMR.

o Data Acquisition:

o 'H NMR: A standard proton NMR experiment is run to determine the chemical shifts,
integration, and multiplicity of the different proton signals.

o 13C NMR: A proton-decoupled 3C NMR experiment is conducted to identify the number of
unique carbon environments.

o 2D NMR (Optional): Techniques like COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) can be employed to establish connectivity
between protons and carbons, aiding in the complete structural assignment.
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Infrared (IR) Spectroscopy

For solid samples, two common methods are the thin solid film and the KBr pellet technique.

e Thin Solid Film Method:

o

Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent
(e.g., methylene chloride or acetone).[7]

o

Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).[7]

[¢]

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[7]

o

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

[7]
o Potassium Bromide (KBr) Pellet Method:

o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
KBr powder in an agate mortar and pestle.

o Place the mixture into a pellet press and apply high pressure to form a thin, transparent
pellet.

o Mount the pellet in the spectrometer's sample holder and obtain the IR spectrum.

Mass Spectrometry (MS)

Electrospray lonization (ESI) is a soft ionization technique suitable for polar molecules like the
target compound.

» Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to
nanomolar range) in a polar, volatile solvent such as methanol, acetonitrile, or a mixture with
water.[8] A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide)
may be added to promote ionization.

 Instrumentation: The analysis is performed on an ESI mass spectrometer, which can be
coupled with a liquid chromatography system (LC-MS) for sample introduction and
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separation.[8]

« lonization: The sample solution is introduced into the ESI source through a capillary at a low

flow rate (e.g., 1-20 yL/min). A high voltage (2-6 kV) is applied to the capillary tip, creating a

fine spray of charged droplets.[9]

o Desolvation: A drying gas (typically nitrogen) and a heated capillary are used to evaporate

the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.[8]

o Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-

flight) where their mass-to-charge ratio (m/z) is determined.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: General workflow for the spectroscopic analysis and structural elucidation of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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